molecular formula C20H32N2O3 B4034446 (2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid

(2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid

Cat. No.: B4034446
M. Wt: 348.5 g/mol
InChI Key: GPPBTLJOTDSWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid is a useful research compound. Its molecular formula is C20H32N2O3 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.24129289 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of compounds, including the subject compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Notably, specific derivatives exhibited potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus , as well as potent antifungal agents against Candida albicans . This research highlights the compound's potential in developing new antimicrobial agents (Dahiya, Pathak, & Bhatt, 2006).

Antibacterial Properties

Further exploration into aminoalkyl ester derivatives of the compound revealed significant antibacterial activity, particularly in the methyliodides of aminoalkyl esters of substituted propionic acids. Some of these derivatives also showed pronounced peripheral n-cholinolytic activity, indicating the compound's utility in designing antibacterial agents with potential additional pharmacological effects (Isakhanyan et al., 2013).

Structural Characterization and Complex Formation

The compound's derivatives have been synthesized and characterized, including their coordination in polymeric structures. This structural elucidation extends to triorganotin(IV) complexes, demonstrating the compound's versatility in forming complexes with potential applications in materials science and catalysis (Baul et al., 2002).

Maillard Reaction Products and Antioxidant Activities

Investigations into the Maillard reaction products of phenolic compounds have identified derivatives of the compound, contributing to understanding the complex reactions occurring during food processing and its potential antioxidant activities. This research could inform the development of food additives or supplements to enhance health benefits or food preservation (Jiang et al., 2009).

N-Heterocyclic Carbene-Organocatalyzed Polymerization

The compound has been utilized in N-heterocyclic carbene-organocatalyzed ring-opening polymerizations, indicating its role in synthesizing polymers with specific end-functionalizations. This application opens pathways in materials science for creating novel polymeric materials with tailored properties (Bakkali-Hassani et al., 2018).

Properties

IUPAC Name

2-[2-[[2-(azepan-1-yl)ethyl-propan-2-ylamino]methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-17(2)22(14-13-21-11-7-3-4-8-12-21)15-18-9-5-6-10-19(18)25-16-20(23)24/h5-6,9-10,17H,3-4,7-8,11-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPBTLJOTDSWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN1CCCCCC1)CC2=CC=CC=C2OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid
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(2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid
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(2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid
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(2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid
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(2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid
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(2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.